molecular formula C21H31BN4O3 B4290020 NoName

NoName

Cat. No.: B4290020
M. Wt: 398.3 g/mol
InChI Key: MOIZTTMWGKJOGC-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is known to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

Geometric Data in Various Fields

Many scientific fields, such as computational social sciences, communications, brain imaging, genetics, and computer graphics, deal with non-Euclidean data. Machine learning techniques, especially deep neural networks, are being increasingly applied to understand and process geometric data in these areas. This has significant implications for handling complex data structures in various scientific domains (Bronstein et al., 2016).

NONO Protein in Genetic Research

NONO, a protein with significant medical relevance, plays a crucial role in nuclear gene regulation. Its study has faced challenges like sample aggregation, but recent advancements in stabilization techniques have enabled better research and understanding of its structure and function (Knott et al., 2016).

Linkage between Scientific Research and Technology

Research in genetic engineering demonstrates the impact of scientific research on technology development. A significant portion of technological advancements in this field is influenced by research in the public sector, highlighting the critical role of academic research in technological innovation (Lo, 2009).

Role of Primate Models in Biomedical Research

Research involving nonhuman primates (NHPs) has been pivotal in medical and scientific advancements due to their physiological and neuroanatomical similarities to humans. This research contributes significantly to understanding diseases and testing potential treatments (Phillips et al., 2014).

Morinda citrifolia (Noni) in Therapeutic Research

Morinda citrifolia, commonly known as Noni, has a history of use in traditional remedies and is now being researched for its potential therapeutic effects including antibacterial, antiviral, and immune-enhancing properties (Wang et al., 2002).

NONO Gene in Stem Cell Research

Research on the NONO gene, which influences intellectual development and heart defects, has advanced with the generation of a homozygous NONO knockout in induced pluripotent stem cells. This aids in understanding the pathogenic mechanisms related to NONO mutations (Yi et al., 2020).

Nonclinical Statistical Applications in Drug Development

Nonclinical statistical applications play a crucial role in the drug development process, covering areas like pharmacology, drug safety, and manufacturing controls. These applications are essential for decision-making and risk assessments in the pharmaceutical industry (Altan & Kolassa, 2019).

NONO Protein in Cancer Research

The NONO protein is involved in various biological processes like cell proliferation and DNA damage repair. Dysregulation of NONO has been observed in many cancer types, making it a potential biomarker or therapeutic target for cancer treatment (Feng et al., 2020).

Properties

IUPAC Name

ethyl (Z)-3-amino-2-cyano-4-(2,2-dibutyl-3-oxa-5-aza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraen-4-yl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31BN4O3/c1-4-7-12-22(13-8-5-2)26-14-10-9-11-19(26)25-20(29-22)15-18(24)17(16-23)21(27)28-6-3/h9-11,14H,4-8,12-13,15,24H2,1-3H3/b18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIZTTMWGKJOGC-ZCXUNETKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1([N+]2=CC=CC=C2N=C(O1)CC(=C(C#N)C(=O)OCC)N)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1([N+]2=CC=CC=C2N=C(O1)C/C(=C(\C#N)/C(=O)OCC)/N)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31BN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) interact with its target?

A1: [H]A-585539 acts as a high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) []. It binds to the N-terminal domain of the α7 nAChR, mimicking the action of acetylcholine and triggering downstream signaling pathways [].

Q2: The research mentions SiCH films designed for low-k cap layers in ULSIs. What is the role of Si-C2H4-Si networks in these films, and how do they contribute to material properties?

A3: Si-C2H4-Si networks are crucial for achieving both low dielectric constant (low-k) and robust barrier properties in SiCH films []. These networks reduce film porosity, hindering the diffusion of copper and moisture, which are detrimental to ULSI performance [].

Q3: How were quantum mechanical simulations used in the development of SiCH films for low-k cap layers?

A4: Quantum mechanical simulations were employed to design both the ideal SiCH film structure with Si-C2H4-Si networks and to identify novel precursors for their fabrication via plasma-enhanced chemical vapor deposition (PECVD) [].

Q4: The research paper explores the effects of pesticides on wolf spiders (Pardosa amentata). What were the key parameters used to assess the lethal and sublethal effects of the pesticides?

A6: The study evaluating pesticide effects on Pardosa amentata utilized mortality, behavioral changes, and feeding rate as key parameters to assess both lethal and sublethal effects of pesticide exposure [].

Q5: What analytical techniques were employed to analyze the composition of Cassia mimosoides var. noname (M.) essential oil?

A7: The volatile flavor constituents of Cassia mimosoides var. This compound (M.) essential oil were investigated using capillary gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.